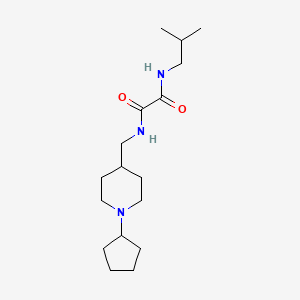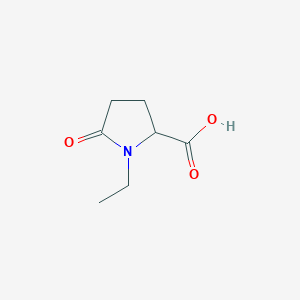
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Cancer Treatment: CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold, present in this compound, has been explored for its potential as a CDK2 inhibitor—a promising target for cancer therapy. CDK2 inhibitors selectively target tumor cells, making them appealing candidates. Researchers have designed and synthesized novel compounds based on this scaffold, including derivatives of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide. These compounds exhibit significant cytotoxic activity against cancer cell lines such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across these cell lines .
Antimicrobial Applications
The pyrazolopyrimidine moiety, shared by this compound, is a common heterocycle nucleus with diverse medicinal applications. Among these, antimicrobial properties stand out. Researchers have explored derivatives of this scaffold for their ability to combat bacterial and fungal infections. Further investigations into the specific antimicrobial mechanisms are warranted .
Anti-Inflammatory Potential
The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with anti-inflammatory effects. Researchers have studied related compounds for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antioxidant Properties
Compounds containing the pyrazolopyrimidine core have shown antioxidant activity. While specific studies on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide are limited, its structural features suggest potential antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Neurodegenerative Disease Research
Given the pyrazolopyrimidine scaffold’s versatility, researchers may explore derivatives like N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide in the context of neurodegenerative diseases. These compounds could potentially modulate pathways involved in Alzheimer’s disease, Parkinson’s disease, or other neurodegenerative conditions .
Drug Design and Optimization
The unique structure of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide makes it an interesting candidate for drug design. Medicinal chemists can use this scaffold as a starting point to create novel compounds with improved pharmacological properties. By modifying specific functional groups, researchers may optimize its bioactivity, solubility, and selectivity for specific targets .
作用機序
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-13(2)11-18-16(21)17(22)19-12-14-7-9-20(10-8-14)15-5-3-4-6-15/h13-15H,3-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPRYYZQOLWPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)


![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)
![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)
![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)